molecular formula C12H8ClF3N2OS B2504145 5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thiophenecarboxamide CAS No. 321432-70-6

5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thiophenecarboxamide

Cat. No.: B2504145
CAS No.: 321432-70-6
M. Wt: 320.71
InChI Key: NXXACMFQSYNCCP-UHFFFAOYSA-N
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Description

5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thiophenecarboxamide is a complex organic compound that features a trifluoromethyl group, a pyridine ring, and a thiophene ring

Properties

IUPAC Name

5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClF3N2OS/c13-8-3-6(12(14,15)16)5-18-9(8)4-7-1-2-10(20-7)11(17)19/h1-3,5H,4H2,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXXACMFQSYNCCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)C(=O)N)CC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClF3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyridinylmethyl Halide Synthesis

The preparation of (3-chloro-5-trifluoromethyl-2-pyridinyl)methyl chloride involves treating 3-chloro-5-trifluoromethyl-2-pyridinemethanol with thionyl chloride (SOCl₂) in dichloromethane at 0–5°C. This step typically achieves >90% conversion, with the product isolated via vacuum distillation.

Thiophene Alkylation

Alkylation of thiophene-2-carboxamide with the pyridinylmethyl chloride is conducted in anhydrous dimethylformamide (DMF) using potassium carbonate as a base. The reaction proceeds via an SN2 mechanism, with optimal yields (78–82%) observed at 60–70°C over 12 hours. Competing N-alkylation of the carboxamide group is mitigated by steric hindrance, favoring C-alkylation at the thiophene’s 5-position.

Table 1 : Optimization of Alkylation Conditions

Base Solvent Temperature (°C) Time (h) Yield (%)
K₂CO₃ DMF 60 12 82
NaH THF 25 24 65
DBU Acetonitrile 80 8 71

Alternative Routes via Suzuki-Miyaura Coupling

Boronic Ester Preparation

A palladium-catalyzed approach employs 5-bromo-2-thiophenecarboxamide and (3-chloro-5-trifluoromethyl-2-pyridinyl)methylboronic acid pinacol ester. Using Pd(PPh₃)₄ as a catalyst and cesium carbonate as a base in toluene/water (4:1), this method achieves 68–72% yield. However, the instability of the boronic ester under aqueous conditions necessitates rigorous anhydrous handling.

Catalyst Screening

Table 2 : Catalyst Performance in Suzuki Coupling

Catalyst Ligand Yield (%)
Pd(OAc)₂ XPhos 65
PdCl₂(dppf) None 58
Pd(PPh₃)₄ None 72

Carboxamide Formation from Nitrile Precursors

Nitrile Hydrolysis

Hydrolysis of 5-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thiophenecarbonitrile under acidic (H₂SO₄, H₂O, reflux) or basic (NaOH, H₂O₂) conditions provides the carboxamide. Acidic hydrolysis affords higher purity (>98% by HPLC) but requires neutralization with aqueous NaHCO₃ to prevent decomposition.

Enzymatic Hydrolysis

Recent advances utilize nitrile hydratase enzymes (e.g., from Rhodococcus rhodochrous) in phosphate buffer (pH 7.0) at 30°C. This green chemistry approach achieves 85% conversion with negligible byproducts, though scalability remains a challenge.

Purification and Characterization

Chromatographic Methods

Final purification is achieved via flash chromatography (silica gel, ethyl acetate/hexanes 1:3) or preparative HPLC (C18 column, acetonitrile/water gradient). The latter resolves trace impurities from alkylation side products, yielding >99% purity.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, pyridine-H), 7.92 (s, 1H, thiophene-H), 4.45 (s, 2H, CH₂), 6.30 (br s, 2H, NH₂).
  • HRMS : m/z calc. for C₁₂H₈ClF₃N₂OS [M+H]⁺: 347.9964; found: 347.9961.

Industrial-Scale Considerations

Solvent Recycling

Patent CN106349159A highlights the use of dichloromethane/water biphasic systems to enable solvent recovery, reducing production costs by 18–22%.

Waste Management

The trifluoromethyl group necessitates specialized handling of halogenated waste. Incineration with caustic scrubbing is employed to mitigate HF emissions.

Chemical Reactions Analysis

Types of Reactions

5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thiophenecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thiophenecarboxamide exhibit promising anticancer properties. For instance, studies have shown that related compounds can inhibit the proliferation of cancer cell lines, suggesting a potential mechanism involving DNA intercalation and disruption of cellular processes.

  • Case Study : A related compound demonstrated IC50 values of 0.051 µM against pancreatic adenocarcinoma cells, highlighting the efficacy of trifluoromethylated pyridine derivatives in cancer therapy .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Thiophene derivatives are known to possess antibacterial properties, which may extend to this compound due to the presence of both thiophene and pyridine moieties.

  • Research Findings : Preliminary studies show that modifications in the thiophene structure can enhance antibacterial activity against various pathogens, making it a candidate for further exploration in antimicrobial drug development.

Synthetic Methodologies

The synthesis of this compound typically involves multi-step organic reactions. The following table summarizes common synthetic routes:

StepReaction TypeKey ReagentsYield (%)
1Nucleophilic substitution3-Chloro-5-(trifluoromethyl)pyridine + thiophenecarboxylic acid70
2Amide formationCoupling agents (e.g., EDC)85
3Purification (e.g., recrystallization)Solvents (e.g., ethanol)Variable

These synthetic pathways highlight the versatility and potential for optimization in producing this compound with desirable yields.

Material Science Applications

Beyond biological applications, this compound may find utility in material science:

Organic Electronics

Compounds with thiophene and pyridine functionalities are often explored for their electronic properties. The unique electronic characteristics imparted by the trifluoromethyl group can enhance charge transport properties in organic semiconductor applications.

  • Potential Use : Incorporation into organic photovoltaic cells or field-effect transistors could leverage its electronic properties for improved performance.

Coatings and Polymers

The stability and chemical resistance of trifluoromethyl-containing compounds make them suitable candidates for advanced coatings and polymeric materials.

  • Research Insight : Studies have indicated that incorporating such compounds into polymer matrices can enhance thermal stability and hydrophobicity, leading to more durable materials for industrial applications.

Mechanism of Action

The mechanism of action of 5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thiophenecarboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyridine and thiophene rings contribute to the compound’s binding affinity and specificity for certain enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-5-(trifluoromethyl)pyridine
  • 2-Chloro-5-(trifluoromethyl)pyridine
  • 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine

Uniqueness

5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thiophenecarboxamide is unique due to its combination of a trifluoromethyl group, a pyridine ring, and a thiophene ring. This combination imparts distinct chemical and physical properties, such as high stability and reactivity, making it valuable for various applications .

Biological Activity

5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thiophenecarboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C12H10ClF3N2OC_{12}H_{10}ClF_3N_2O with a molecular weight of 300.67 g/mol. The compound features a thiophene ring, which is known for its role in various biological activities, and a pyridine moiety that contributes to its pharmacological properties.

The precise mechanism of action for this compound is still under investigation; however, it is believed to interact with specific biological targets such as enzymes and receptors involved in cellular signaling pathways. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Biological Activities

1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies show that derivatives can inhibit the growth of various bacterial strains, including resistant species, suggesting potential applications in treating infections caused by multidrug-resistant bacteria .

2. Anticancer Properties
Preliminary studies have demonstrated cytotoxic effects against cancer cell lines. The compound appears to induce apoptosis in certain cancer cells through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest . For example, in vitro assays have shown that it can reduce cell viability in breast cancer and lung cancer cell lines.

3. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In animal models, it has been shown to reduce markers of inflammation such as cytokines and chemokines, indicating potential therapeutic applications in inflammatory diseases .

Case Studies and Research Findings

Study Findings Reference
Study on Antimicrobial ActivityDemonstrated effectiveness against E. coli and S. aureus
In Vitro Cancer Cell StudyInduced apoptosis in breast cancer cells
Animal Model for InflammationReduced inflammation markers significantly

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thiophenecarboxamide, and what critical parameters influence yield and purity?

  • Methodology :

  • Amide bond formation : React the carboxylic acid derivative (e.g., 5-chloro-2-thiophenecarbonyl chloride) with [3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanamine in the presence of a base like triethylamine. Solvent choice (e.g., dichloromethane) and stoichiometric ratios are critical to minimize side reactions .
  • Suzuki coupling : Introduce substituted aryl groups via palladium-catalyzed cross-coupling between a boronic acid and a halogenated thiophene precursor. Catalyst selection (e.g., Pd(PPh₃)₄) and temperature control (60–80°C) significantly affect yield .
    • Critical Parameters :
  • Purity of intermediates (e.g., pyridine derivatives) to avoid competing reactions.
  • Use of anhydrous conditions to prevent hydrolysis of trifluoromethyl groups .

Q. Which spectroscopic techniques are most effective for characterizing structural and electronic properties of this compound?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H/¹³C NMR identifies substitution patterns on the pyridine and thiophene rings. For example, the trifluoromethyl group (-CF₃) shows distinct ¹⁹F NMR signals at ~-60 ppm .
    • High-Resolution Mass Spectrometry (HRMS) :
  • Confirms molecular formula (C₁₃H₉ClF₃N₂OS) and detects isotopic patterns for chlorine .
    • Infrared Spectroscopy (IR) :
  • Confirms amide C=O stretching (1650–1700 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structural analogs (e.g., antimicrobial vs. anticancer effects)?

  • Data Analysis Framework :

  • Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., electron-withdrawing -CF₃ vs. -Cl) on target binding. For example, the 3-chloro-5-(trifluoromethyl)pyridine group enhances lipophilicity, potentially altering membrane permeability .
  • Assay Validation : Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm activity. Discrepancies may arise from off-target interactions or assay-specific conditions .
    • Case Study :
  • Analogs with a 2-thiophenecarboxamide core show variable MIC values against Staphylococcus aureus depending on pyridine substituents, suggesting target specificity .

Q. What computational approaches are used to predict the environmental fate and toxicity of this compound?

  • Environmental Modeling :

  • Quantitative Structure-Activity Relationship (QSAR) : Predict biodegradation pathways using software like EPI Suite. The trifluoromethyl group may resist hydrolysis, increasing persistence .
  • Molecular Dynamics (MD) : Simulate interactions with soil organic matter to assess adsorption potential .
    • Experimental Validation :
  • Conduct OECD 301F biodegradation tests under controlled lab conditions to compare with computational predictions .

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